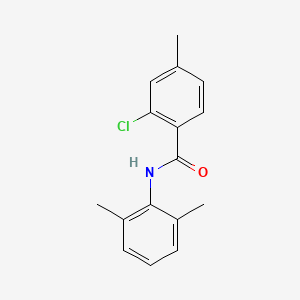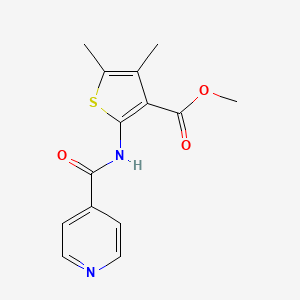![molecular formula C14H12N2O3S B5863925 N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
N-[3-(methylthio)phenyl]-3-nitrobenzamide
Descripción general
Descripción
N-[3-(methylthio)phenyl]-3-nitrobenzamide, commonly known as MTA, is a chemical compound used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), which is an essential enzyme in the methylation cycle. MTA has been extensively studied for its potential therapeutic applications, including cancer treatment and neurological disorders.
Mecanismo De Acción
MTA inhibits N-[3-(methylthio)phenyl]-3-nitrobenzamide, which is an enzyme involved in the methylation cycle. Methylation is an essential process in the body that involves the transfer of a methyl group from S-adenosylmethionine (SAM) to various substrates. This compound catalyzes the hydrolysis of S-adenosylhomocysteine (SAH), which is a byproduct of the methylation cycle. By inhibiting this compound, MTA increases the levels of SAH, which in turn inhibits the methylation cycle. This disruption of the methylation cycle can lead to cell death, making MTA a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. MTA has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTA in lab experiments is its potency as an N-[3-(methylthio)phenyl]-3-nitrobenzamide inhibitor. It is also relatively stable and can be easily synthesized in the lab. However, MTA has some limitations, including its toxicity and potential off-target effects. It is important to use appropriate safety measures when handling MTA in the lab.
Direcciones Futuras
There are several potential future directions for research on MTA. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer in humans. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. More research is needed to determine the optimal dosage and administration route for MTA in these applications. Additionally, further studies are needed to investigate the potential off-target effects of MTA and its long-term safety profile.
Aplicaciones Científicas De Investigación
MTA has been widely used in scientific research to study the role of N-[3-(methylthio)phenyl]-3-nitrobenzamide in the methylation cycle. It has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent. MTA has also been studied for its neuroprotective effects and its potential to treat neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMWQDGPGVEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)


![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)